(1E,4S,4aR,5R,6aS,7S,9aR)-5-(acetyloxy)-1-[[[3-(dimethylamino)propyl]methylamino]methylene]-4a,5,6,6a,7,8,9,9a-octahydro-cyclopenta[5,6]naphtho[1,2-c]pyran-2,10(1H,4H)-dione
Overview
Description
PX-13-17OH is a potent inhibitor of phosphoinositide 3-kinase (PI3K), a family of enzymes involved in cellular functions such as growth, proliferation, differentiation, motility, survival, and intracellular trafficking. This compound selectively inhibits PI3Kα, PI3Kβ, PI3Kɣ, and PI3Kδ, making it a valuable tool in cancer research and other fields .
Scientific Research Applications
PX-13-17OH has a wide range of applications in scientific research:
Cancer Research: Inhibits PI3K signaling pathways, reducing tumor growth and proliferation.
Cell Signaling Studies: Used to study the role of PI3K in cellular processes.
Drug Development: Serves as a lead compound for developing new PI3K inhibitors.
Biological Research: Investigates the effects of PI3K inhibition on various biological pathways.
Mechanism of Action
Target of Action
PX-13-17OH, also known as [(1S,3aR,6E,9S,9aR,10R,11aS)-6-[[3-(dimethylamino)propyl-methylamino]methylidene]-1,5-dihydroxy-9-(methoxymethyl)-9a,11a-dimethyl-4,7-dioxo-2,3,3a,9,10,11-hexahydro-1H-indeno[4,5-h]isochromen-10-yl] acetate, is a PI3K inhibitor . It selectively inhibits PI3Kα, PI3Kβ, PI3Kɣ, and PI3Kδ .
Mode of Action
The compound acts by inhibiting the phosphorylation of Akt and S6 kinase (S6K) in PTEN-negative U87MG cells . This inhibition is achieved when the compound is used at concentrations ranging from 0.03 to 1 µg/ml .
Biochemical Pathways
The primary biochemical pathway affected by PX-13-17OH is the PI3K/Akt/mTOR signaling pathway . By inhibiting PI3K, the compound prevents the activation of Akt, a key player in this pathway. This, in turn, affects downstream effects such as cell growth, proliferation, and survival.
Pharmacokinetics
It is known that the compound is soluble in dmso , which suggests it may have good bioavailability
Result of Action
The inhibition of the PI3K/Akt/mTOR pathway by PX-13-17OH leads to a decrease in the phosphorylation of Akt and S6K . This can result in reduced cell growth and proliferation, particularly in cancer cells. In fact, PX-13-17OH has been shown to inhibit tumor growth in a U87MG mouse xenograft model when administered at doses ranging from 2.5 to 10 mg/kg .
Biochemical Analysis
Biochemical Properties
PX-13-17OH plays a significant role in biochemical reactions by selectively inhibiting PI3Kα, PI3Kβ, PI3Kɣ, and PI3Kδ . It interacts with these enzymes, inhibiting their activity and thereby affecting various biochemical processes. The nature of these interactions involves the binding of PX-13-17OH to the active sites of these enzymes, preventing them from catalyzing their respective reactions .
Cellular Effects
PX-13-17OH has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Specifically, PX-13-17OH inhibits the phosphorylation of Akt and S6 kinase (S6K) in PTEN-negative U87MG cells .
Molecular Mechanism
The molecular mechanism of action of PX-13-17OH involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. PX-13-17OH binds to the active sites of PI3Kα, PI3Kβ, PI3Kɣ, and PI3Kδ, inhibiting their activity . This inhibition disrupts the normal functioning of these enzymes, leading to changes in cellular processes.
Dosage Effects in Animal Models
The effects of PX-13-17OH vary with different dosages in animal models. It has been shown to inhibit tumor growth in a U87MG mouse xenograft model when administered at doses ranging from 2.5 to 10 mg/kg
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of PX-13-17OH involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The key steps include:
- Formation of the cyclopenta[5,6]naphtho[1,2-c]pyran core.
- Introduction of hydroxyl and acetyloxy groups.
- Attachment of the dimethylamino propyl group.
Industrial Production Methods: Industrial production of PX-13-17OH typically involves large-scale organic synthesis techniques, including:
Batch Processing: Utilizing reactors to carry out the multi-step synthesis.
Purification: Employing crystallization and chromatography to achieve high purity levels (≥98%).
Chemical Reactions Analysis
Types of Reactions: PX-13-17OH undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions include various derivatives of PX-13-17OH with modified functional groups, which can be used for further research and development .
Comparison with Similar Compounds
PX-13-17OH is unique due to its high selectivity for PI3K isoforms over other kinases. Similar compounds include:
Wortmannin: A non-selective PI3K inhibitor.
LY294002: Another PI3K inhibitor with broader activity.
Idelalisib: A selective inhibitor for PI3Kδ.
Compared to these compounds, PX-13-17OH offers greater selectivity and potency, making it a valuable tool for targeted research .
Properties
IUPAC Name |
[(1S,3aR,6E,9S,9aR,10R,11aS)-6-[[3-(dimethylamino)propyl-methylamino]methylidene]-1,5-dihydroxy-9-(methoxymethyl)-9a,11a-dimethyl-4,7-dioxo-2,3,3a,9,10,11-hexahydro-1H-indeno[4,5-h]isochromen-10-yl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H42N2O8/c1-16(32)38-19-13-28(2)18(9-10-20(28)33)22-24(19)29(3)21(15-37-7)39-27(36)17(23(29)26(35)25(22)34)14-31(6)12-8-11-30(4)5/h14,18-21,33,35H,8-13,15H2,1-7H3/b17-14+/t18-,19+,20-,21+,28-,29-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDFKITVDFUHUQY-DATHZOKXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC2(C(CCC2O)C3=C1C4(C(OC(=O)C(=CN(C)CCCN(C)C)C4=C(C3=O)O)COC)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1C[C@]2([C@@H](CC[C@@H]2O)C3=C1[C@]4([C@H](OC(=O)/C(=C/N(C)CCCN(C)C)/C4=C(C3=O)O)COC)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H42N2O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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